2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde
Description
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde (IUPAC name) is a heterocyclic aldehyde featuring a naphthalene core substituted at position 1 with a carbaldehyde group and at position 2 with a methoxy-linked 2-chloro-1,3-thiazole moiety.
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-15-17-7-11(20-15)9-19-14-6-5-10-3-1-2-4-12(10)13(14)8-18/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQPNUOAAXUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit significant biological activities, suggesting that they may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biological Activity
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 253.71 g/mol. Its structure features a naphthalene ring substituted with a methoxy group linked to a 2-chloro-1,3-thiazole moiety, which is crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.71 g/mol |
| CAS Number | 672950-02-6 |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed significant activities against various pathogens, including bacteria and fungi. The compound's mechanism may involve inhibition of specific enzymes or pathways essential for microbial survival.
Table: Antimicrobial Activity of Similar Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.22 | Bactericidal |
| Compound B | 0.25 | Fungicidal |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Thiazole derivatives are often associated with cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis and cell cycle arrest in various cancer cells.
Case Study: Cytotoxicity Evaluation
In vitro studies demonstrated that the compound could effectively inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer cell line). The IC50 values observed for similar thiazole compounds ranged from 1.61 to 1.98 µg/mL, indicating promising anticancer activity.
Preliminary studies suggest that the compound may interact with specific biological targets through molecular docking studies. These interactions are critical for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent.
Mechanisms Identified:
- Inhibition of enzyme activity
- Induction of apoptosis in cancer cells
- Disruption of microbial cell integrity
Synthesis Pathways
The synthesis of this compound typically involves several steps in organic chemistry, often starting from commercially available precursors. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Alkylation with methoxy groups.
- Aldehyde formation through oxidation reactions.
Chemical Reactions Analysis
Reactivity at the Thiazole Chloro Group
The 2-chloro-1,3-thiazole moiety undergoes nucleophilic substitution reactions. Key transformations include:
1.1. Substitution with Amines
The chloro group can be replaced by amines under mild conditions. For example:
Conditions : Ethanol reflux or room temperature with triethylamine (TEA) as a base .
1.2. Reaction with Thiols
Thiols displace the chloride to form thioether derivatives:
Conditions : Dioxane or ethanol, catalyzed by TEA .
Table 1: Substitution Reactions at the Thiazole Chloro Group
Reactivity at the Aldehyde Group
The aldehyde participates in condensation, reduction, and nucleophilic addition reactions.
2.1. Schiff Base Formation
Condensation with primary amines forms imines (Schiff bases):
Conditions : Catalyst-free, HO/CHCl (4:1), 5–60 min .
Table 2: Aldehyde Group Reactions
| Reactant | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Schiff base | HO/CHCl, RT | 95 | |
| Thiosemicarbazide | Thiazole-hydrazone | Ethanol, reflux | 80–90 | |
| Malononitrile | Knoevenagel adduct | DMF, piperidine | 65–75 |
Cross-Coupling Reactions
The thiazole ring can participate in Suzuki-Miyaura couplings for aryl functionalization:
Conditions : Pd(PPh), NaCO, DME/HO .
Synthetic Challenges and Optimizations
Comparison with Similar Compounds
Structural Analog: 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde
Key Differences :
- Core Aromatic System: The benzene ring in this analog (C12H8ClNO2S) replaces the naphthalene core (C15H10ClNO2S in the target compound), reducing molecular weight (MW: 265.72 vs. ~311.8 for the naphthalene derivative) and hydrophobicity.
| Property | Target Compound | Benzene Analog |
|---|---|---|
| Molecular Formula | C15H10ClNO2S | C12H8ClNO2S |
| Molecular Weight (g/mol) | ~311.8 | 265.72 |
| Aromatic System | Naphthalene | Benzene |
| Potential Bioactivity | Insecticidal (inferred) | Agrochemical (inferred) |
Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Key Differences :
- Functional Groups : This compound (C11H12ClN5O2S) replaces the aldehyde with a carboxylate ester and introduces a triazole ring. The triazole may enhance hydrogen-bonding capacity compared to the aldehyde’s electrophilic reactivity.
- Crystallography: The triazole derivative crystallizes in a triclinic system (space group P1), with a dihedral angle of 69.62° between the thiazole and nitroimino groups, influencing molecular packing .
| Property | Target Compound | Triazole-Carboxylate Analog |
|---|---|---|
| Functional Group | Aldehyde (-CHO) | Ester (-COOEt) |
| Heterocyclic Additions | None | 1,2,3-Triazole |
| Crystal System | Not reported | Triclinic (P1) |
2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Key Differences :
- Substituent Position: The thiazole is linked to a 3-methoxyphenyl group (C11H9NO2S) instead of a naphthalene-methoxy system. The methoxy group’s para position on benzene may reduce steric hindrance compared to the naphthalene’s bulkier structure.
- Molecular Weight : Lower MW (235.26 vs. ~311.8) due to the absence of fused aromatic rings.
| Property | Target Compound | Methoxyphenyl-Thiazole Analog |
|---|---|---|
| Aromatic Substituent | Naphthalene | 3-Methoxyphenyl |
| Molecular Weight | ~311.8 | 235.26 |
| Synthetic Accessibility | Likely complex | Simpler synthesis |
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde
Key Differences :
- Substituents: This compound (C12H10O3) lacks the thiazole moiety but includes hydroxyl and methoxy groups on the naphthalene core.
| Property | Target Compound | Hydroxy-Methoxy Analog |
|---|---|---|
| Key Groups | Cl-thiazole, -CHO | -OH, -OCH3, -CHO |
| Bioactivity | Insecticidal (inferred) | Unreported |
| Polarity | Moderate (Cl, S) | High (-OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
